molecular formula C13H13N5 B12181259 N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12181259
M. Wt: 239.28 g/mol
InChI Key: MZJWHOKJUQBVSF-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenylethyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyridazine oxides.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-3-amine
  • N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-5-amine
  • N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-7-amine

Uniqueness

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern and the position of the phenylethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The position of the substituents can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-(1-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H13N5/c1-10(11-5-3-2-4-6-11)15-12-7-8-13-16-14-9-18(13)17-12/h2-10H,1H3,(H,15,17)

InChI Key

MZJWHOKJUQBVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN3C=NN=C3C=C2

Origin of Product

United States

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